molecular formula C6H11F3N2O2 B592696 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide CAS No. 364056-54-2

2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide

Cat. No.: B592696
CAS No.: 364056-54-2
M. Wt: 200.161
InChI Key: AZWPFBJNQRPPDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide is a chemical compound with the molecular formula C6H11F3N2O2. It is characterized by the presence of trifluoromethyl and hydroxyethylamino groups, which contribute to its unique chemical properties .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 2-(2-hydroxyethylamino)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O2/c7-6(8,9)5(13)11-2-1-10-3-4-12/h10,12H,1-4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWPFBJNQRPPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C(F)(F)F)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-aminoethylamino)ethanol (10 g, 96.01 mmol) was added via syringe to a stirred solution of ethyl trifluoroacetate (13.64 g, 96.01 mmol) in dry Et2O (30 mL) at 0° C. The resulting solution was stirred at room temperature for 2 hours by which time a white precipitate had formed. The precipitate was removed by filtration, washed with Et2O (100 mL), and dried in vacuo for 3 hours to afford the title compound (13.6 g, 100%). 1H NMR (300 MHz, CDCl3) δ (t, J=5.1 Hz, 2H), 3.45 (t, J=5.6 Hz, 2H), 2.86 (t, J=5.6 Hz, 2H), 2.78 (t, J=4.9 Hz, 2H), 2.22 (br s, 2H); mass spectrum (API-TIS) m/z 201 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.64 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.